Spiro(5-nitroindane)-2,5'-hydantoin
Overview
Description
Spiro(5-nitroindane)-2,5'-hydantoin is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitory Activity
Spiro hydantoin compounds have been studied for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, and inhibiting this enzyme is of interest in managing complications of diabetes mellitus. Research has shown that certain spiro hydantoins exhibit inhibitory activity against aldose reductase. For example, one study found a particular compound in this class to have significant inhibitory effect with an IC50 value of 7.5 x 10^(-9) against human placenta aldose reductase (Sarges et al., 1990). Another study highlighted the potential of spiro hydantoins derived from chromanones as inhibitors of sorbitol formation in diabetic complications (Sarges et al., 1988).
Structural and Spectral Analysis
Spiro hydantoins have been the subject of structural and spectral analysis. For instance, the crystal and molecular structure of N-substituted nortropane spirohydantoins was determined using X-ray diffraction and NMR data, providing insights into the conformations and structural properties of these compounds (Gálvez et al., 1983).
Synthesis and Medicinal Applications
The synthesis of spiro hydantoins has been explored for various medicinal applications. Research into spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives indicated their potential as analgesics and antidepressants, highlighting the versatility of spiro hydantoins in drug development (Crooks et al., 1978).
Anti-leishmaniasis Activity
Studies have been conducted on spiro-dithiohydantoins for their activity against Leishmanial strains, indicating potential use in anti-leishmaniasis treatments (Elgazwy et al., 2009).
Complexation with Metal Ions
Research on the complexation properties of spiro-5-hydantoin and its thioanalogue with Cu(II) provided insights into their coordination modes and the structures of the complexes. Such studies are valuable for understanding the chemical behavior and potential applications of these compounds in various fields (Ahmedova et al., 2016).
Anticancer Potential
Spiro hydantoins have been investigated for their anticancer potential. A study explored the effects of spiro-bisheterocycles, including hydantoin derivatives, on the proliferation and apoptosis of human breast cancer cell lines, suggesting their role in cancer treatment (Ramdani et al., 2016).
Properties
IUPAC Name |
5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBOQSPYBYFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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